5-(4-Sulfamoylphenyl)furan-2-carboxylic acid
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Overview
Description
5-(4-Sulfamoylphenyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C11H9NO5S and a molecular weight of 267.26 g/mol It is characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenyl ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Sulfamoylphenyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylic acid group: This is often done via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the sulfonamide group: This step involves the reaction of the phenyl ring with sulfonamide reagents under suitable conditions, such as the use of sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Derivatives of 5-(4-Sulfamoylphenyl)furan-2-carboxylic acid have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
Drug Development: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of 5-(4-Sulfamoylphenyl)furan-2-carboxylic acid depends on its specific application. In the context of antimicrobial activity, the compound may inhibit bacterial enzymes involved in cell wall synthesis or other essential processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting its activity and preventing bacterial growth .
Comparison with Similar Compounds
- 5-(4-Aminophenyl)furan-2-carboxylic acid
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- 5-(4-Methylphenyl)furan-2-carboxylic acid
Comparison:
- 5-(4-Sulfamoylphenyl)furan-2-carboxylic acid is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties.
- 5-(4-Aminophenyl)furan-2-carboxylic acid lacks the sulfonamide group, which may result in different reactivity and biological activity.
- 5-(4-Nitrophenyl)furan-2-carboxylic acid contains a nitro group, which can undergo reduction to form amines, offering different synthetic pathways.
- 5-(4-Methylphenyl)furan-2-carboxylic acid has a methyl group, which is less reactive compared to the sulfonamide group, leading to different chemical behavior .
Properties
CAS No. |
773871-34-4 |
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Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
5-(4-sulfamoylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c12-18(15,16)8-3-1-7(2-4-8)9-5-6-10(17-9)11(13)14/h1-6H,(H,13,14)(H2,12,15,16) |
InChI Key |
GPOKWNQSZKAUKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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